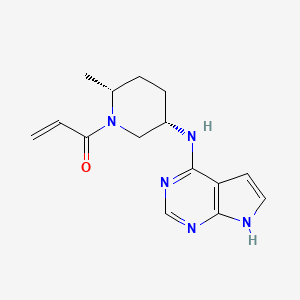

(2R,5S)-Ritlecitinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,5S)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRJPFGIXUFMTM-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R,5S)-Ritlecitinib: A Technical Guide to its Mechanism of Action in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R,5S)-Ritlecitinib is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] Its unique covalent binding mechanism confers high selectivity for JAK3 over other JAK family members, a key differentiator from other pan-JAK inhibitors.[2] By targeting both JAK3 and TEC kinases, Ritlecitinib effectively modulates signaling pathways crucial to the pathogenesis of various autoimmune diseases, including alopecia areata and vitiligo.[3][4] This technical guide provides an in-depth overview of Ritlecitinib's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases

Ritlecitinib's primary mechanism of action is the selective and irreversible inhibition of JAK3 and the TEC family of kinases.[1][2] This dual inhibition disrupts downstream signaling pathways that are critical for the function of immune cells implicated in autoimmune responses.

Selective and Irreversible Inhibition of JAK3

Ritlecitinib achieves its high selectivity for JAK3 through a covalent binding mechanism. It forms an irreversible bond with a specific cysteine residue, Cys-909, located in the ATP-binding site of JAK3.[1][2] This cysteine is notably replaced by a serine residue in other JAK family members (JAK1, JAK2, and TYK2), which accounts for Ritlecitinib's significant selectivity.[2]

This covalent interaction results in potent inhibition of JAK3 activity despite a relatively weak initial binding affinity.[1] The key kinetic parameters that define this interaction are the initial binding affinity (Ki) and the rate of inactivation (kinact).

Inhibition of the TEC Kinase Family

In addition to JAK3, Ritlecitinib also inhibits members of the TEC family of non-receptor tyrosine kinases, which include TEC, Bruton's tyrosine kinase (BTK), IL-2-inducible T-cell kinase (ITK), resting lymphocyte kinase (RLK or TXK), and bone marrow tyrosine kinase on chromosome X (BMX).[5] This inhibition is also attributed to the presence of a cysteine residue in a position analogous to Cys-909 in JAK3 within the ATP-binding sites of these kinases.[3]

Signaling Pathways Modulated by Ritlecitinib

The dual inhibition of JAK3 and TEC kinases by Ritlecitinib leads to the modulation of several critical downstream signaling pathways involved in immune cell activation, proliferation, and function.

The JAK/STAT Pathway

JAK3 is essential for signaling downstream of common gamma chain (γc) cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[3] Upon cytokine binding to their receptors, JAK3 is activated and subsequently phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[6] Phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in lymphocyte development, activation, and proliferation. By irreversibly inhibiting JAK3, Ritlecitinib effectively blocks this phosphorylation cascade, thereby suppressing the effects of these key cytokines.

T-Cell and B-Cell Receptor Signaling

TEC family kinases are integral components of T-cell receptor (TCR) and B-cell receptor (BCR) signaling. ITK is crucial for TCR-mediated T-cell activation, while BTK is essential for BCR signaling and B-cell development. By inhibiting these kinases, Ritlecitinib can dampen both T-cell and B-cell mediated immune responses.[3]

Quantitative Data

The inhibitory activity of Ritlecitinib against its target kinases has been quantified through various in vitro assays.

| Kinase | Assay Type | IC50 (nM) | Ki (µM) | kinact (s⁻¹) | Reference(s) |

| JAK3 | Kinase Assay (1 mM ATP) | 90 | 6.31 | 2.32 | [1] |

| JAK3 | Kinase Assay | 33.1 | - | - | [3] |

| JAK1 | Kinase Assay | >10,000 | - | - | [3] |

| JAK2 | Kinase Assay | >10,000 | - | - | [3] |

| TYK2 | Kinase Assay | >10,000 | - | - | [3] |

| BTK | Kinase Assay | 404 | - | - | [3] |

| ITK | Kinase Assay | 395 | 0.0269 | 0.000144 | [1][3] |

| TEC | Kinase Assay | 403 | - | - | [3] |

| RLK (TXK) | Kinase Assay | 155 | - | - | [3] |

| BMX | Kinase Assay | 666 | - | - | [3] |

Table 1: In Vitro Inhibitory Activity of Ritlecitinib

| Cytokine | Downstream Target | IC50 (nM) | Reference(s) |

| IL-2 | pSTAT5 | 244 | [6] |

| IL-4 | pSTAT5 | 340 | [6] |

| IL-7 | pSTAT5 | 407 | [6] |

| IL-15 | pSTAT5 | 266 | [6] |

| IL-21 | pSTAT3 | 355 | [6] |

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the mechanism of action of Ritlecitinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ritlecitinib against purified kinase enzymes.

Methodology:

-

Recombinant human kinase domains (e.g., JAK3, TEC family kinases) are expressed and purified.

-

The kinase reaction is initiated in a buffer containing the kinase, a substrate peptide, and ATP (typically at a concentration near the Km for each respective kinase, or at 1 mM to mimic physiological conditions).

-

Ritlecitinib is added at various concentrations in a serial dilution.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified, often using a mobility shift assay or an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

Objective: To measure the functional inhibition of JAK3 signaling in a cellular context.

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured.

-

Cells are pre-incubated with varying concentrations of Ritlecitinib.

-

Cells are then stimulated with a common γc cytokine, such as IL-15, for a short duration (e.g., 15 minutes at 37°C) to induce STAT5 phosphorylation.[6]

-

The stimulation is stopped by fixing the cells with paraformaldehyde.

-

The cells are then permeabilized with methanol to allow for intracellular staining.

-

Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

-

The level of pSTAT5 is quantified using flow cytometry.

-

The inhibition of pSTAT5 is calculated relative to a vehicle-treated control.

CD69 B-Cell Activation Assay

Objective: To assess the functional inhibition of BTK-dependent B-cell receptor signaling.

Methodology:

-

Whole blood or isolated B-cells are used.

-

Samples are incubated with Ritlecitinib at various concentrations.

-

B-cell activation is induced by stimulating the B-cell receptor with anti-IgD antibodies for a specified time (e.g., 20 hours).[5]

-

Cells are then stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the early activation marker CD69.

-

The percentage of CD69-positive B-cells is determined by flow cytometry.

-

The inhibition of B-cell activation is calculated based on the reduction in CD69 expression compared to the vehicle-treated control.

Target Occupancy by Mass Spectrometry

Objective: To directly measure the covalent binding of Ritlecitinib to its target kinases in a biological matrix.

Methodology:

-

Blood samples are collected from subjects at various time points after Ritlecitinib administration.

-

Target proteins (e.g., JAK3, BTK) are enriched from the complex biological matrix, often through immunoprecipitation.

-

The enriched protein samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The mass spectrometer detects both the unmodified (unbound) and the Ritlecitinib-modified (covalently bound) forms of the target protein.

-

The percentage of target engagement (occupancy) is calculated as the ratio of the intensity of the drug-protein complex to the total intensity of both the complex and the unbound protein.

Clinical Evidence in Autoimmune Diseases

The efficacy and safety of Ritlecitinib have been evaluated in clinical trials for several autoimmune diseases, most notably alopecia areata and vitiligo.

Alopecia Areata (ALLEGRO Trial - NCT03732807)

The ALLEGRO phase 2b/3 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Ritlecitinib in patients aged 12 years and older with at least 50% scalp hair loss.[7]

-

Primary Endpoint: The primary endpoint was the proportion of patients with a Severity of Alopecia Tool (SALT) score of 20 or less (indicating 20% or less scalp hair loss) at week 24.[7]

-

Key Findings: A statistically significant greater proportion of patients treated with Ritlecitinib (30 mg and 50 mg doses) achieved the primary endpoint compared to placebo.[7]

Vitiligo (NCT03715829)

This phase 2b study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of Ritlecitinib in patients with active non-segmental vitiligo.[4]

-

Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in the Facial-Vitiligo Area Scoring Index (F-VASI) at week 24.[4]

-

Key Findings: Patients treated with Ritlecitinib (30 mg and 50 mg doses) showed a significant improvement in the F-VASI score compared to placebo.[4]

Conclusion

This compound represents a significant advancement in the targeted treatment of autoimmune diseases. Its novel dual mechanism of action, characterized by the selective and irreversible inhibition of JAK3 and the TEC family of kinases, provides a robust and targeted approach to modulating the immune responses that drive these conditions. The comprehensive data from in vitro, cellular, and clinical studies underscore the potent and specific activity of Ritlecitinib, establishing it as a valuable therapeutic option for patients with autoimmune disorders such as alopecia areata and vitiligo. Further research will continue to elucidate the full potential of this innovative molecule in a broader range of immune-mediated diseases.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdbioproducts.com [mdbioproducts.com]

- 4. Efficacy and safety of oral ritlecitinib for the treatment of active nonsegmental vitiligo: A randomized phase 2b clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. B Cell Development and T-Dependent Antibody Response Are Regulated by p38γ and p38δ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 7. researchgate.net [researchgate.net]

(2R,5S)-Ritlecitinib's Covalent Engagement of JAK3 Cys-909: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-Ritlecitinib (LITFULO®) is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4][5] Its approval for the treatment of severe alopecia areata in adults and adolescents marks a significant advancement in the therapeutic landscape for this autoimmune condition.[1][3][6][7] This technical guide provides an in-depth exploration of the core mechanism of Ritlecitinib's action: the covalent binding to Cysteine-909 (Cys-909) within the ATP-binding site of JAK3. This unique interaction underpins its high selectivity and durable pharmacodynamic effects.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways that regulate immune cell function.[8] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases.[9] Ritlecitinib's targeted approach, focusing on the selective inhibition of JAK3, offers a promising strategy to modulate the immune response while potentially minimizing off-target effects associated with broader spectrum JAK inhibitors.[9][10][11]

This guide will detail the biochemical and cellular mechanisms of Ritlecitinib's covalent binding, present key quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Mechanism of Covalent Inhibition

Ritlecitinib's selectivity for JAK3 is primarily attributed to its irreversible covalent interaction with a unique cysteine residue, Cys-909, located in the ATP-binding site of JAK3.[3][12][13] This cysteine is notably replaced by a serine residue in other JAK family members (JAK1, JAK2, and TYK2), providing a structural basis for Ritlecitinib's high selectivity.[3][12][14]

The covalent bond is formed through a Michael addition reaction between the electrophilic acrylamide moiety of Ritlecitinib and the nucleophilic thiol group of Cys-909.[13][15] This irreversible binding permanently inactivates the JAK3 enzyme, leading to a sustained inhibition of its downstream signaling cascade.[1][2][16]

Modeling studies indicate that Ritlecitinib's structure, including an axial methyl group, allows for a favorable conformation within the ATP pocket of JAK3, facilitating the interaction with Cys-909 without steric hindrance.[13] The acrylamide carbonyl group may also form a stabilizing hydrogen bond with the backbone NH of Cys-909, further promoting the nucleophilic addition.[13]

Quantitative Data

The potency, selectivity, and target engagement of Ritlecitinib have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 (nM) | Notes |

| JAK3 | 33.1[3][17] | High potency against the primary target. |

| JAK1 | >10,000[3][17] | Demonstrates high selectivity over JAK1. |

| JAK2 | >10,000[3][17] | Demonstrates high selectivity over JAK2. |

| TYK2 | >10,000[3][17] | Demonstrates high selectivity over TYK2. |

| ITK | 8,510[5] | Also inhibits TEC family kinases. |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity - Inhibition of STAT Phosphorylation

| Cytokine Stimulant | Downstream STAT | IC50 (nM) | Cell Type |

| IL-2 | STAT5 | 244[17] | Human whole blood lymphocytes |

| IL-4 | STAT5 | 340[17] | Human whole blood lymphocytes |

| IL-7 | STAT5 | 407[17] | Human whole blood lymphocytes |

| IL-15 | STAT5 | 266[17] | Human whole blood lymphocytes |

| IL-21 | STAT3 | 355[17] | Human whole blood lymphocytes |

These values demonstrate Ritlecitinib's ability to inhibit the functional consequences of JAK3 signaling in a cellular context.

Table 3: Target Occupancy in Healthy Adults (Single Dose)

| Dose | Target Kinase | Maximal Median Target Occupancy (%) |

| 50 mg | JAK3 | 72[6] |

| 200 mg | JAK3 | 64[6] |

| 50 mg | BTK | >94 |

| 200 mg | BTK | >97 |

| 50 mg | ITK | >94 |

| 200 mg | ITK | >97 |

| 50 mg | TEC | >94 |

| 200 mg | TEC | >97 |

| 50 mg | TXK | >94 |

| 200 mg | TXK | >97 |

| 50 mg | BMX | 87 |

| 200 mg | BMX | >97 |

Target occupancy was assessed using mass spectrometry.[6] These data confirm significant and sustained engagement of both JAK3 and TEC family kinases in vivo.

Signaling Pathway

JAK3 is critically involved in signaling pathways initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[15] Upon cytokine binding, JAK3, in association with JAK1, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[14] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immune cell proliferation, differentiation, and function.[8][14] Ritlecitinib, by irreversibly inhibiting JAK3, effectively blocks this signaling cascade.

References

- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Flow Cytometry Assay to Predict Immune Checkpoint Blockade-Related Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiomics Analysis of the Response to Ritlecitinib in Alopecia Areata Subtypes and Correlation With Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nextstepsinderm.com [nextstepsinderm.com]

- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro kinase assay [protocols.io]

- 11. promega.com [promega.com]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. development-and-validation-of-a-robust-lc-ms-ms-method-for-quantitation-of-a-novel-kinase-inhibitor-ritlecitinib-in-rat-plasma-application-in-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]

- 17. m.youtube.com [m.youtube.com]

(2R,5S)-Ritlecitinib: A Technical Profile on Selectivity for Janus Kinase (JAK) Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (2R,5S)-Ritlecitinib, an irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases. The document details its mechanism of action, quantitative inhibitory data against JAK isoforms, and the experimental methodologies used for these characterizations.

Introduction

Ritlecitinib (LITFULO™) is a kinase inhibitor approved for the treatment of severe alopecia areata.[1][2] Its therapeutic effect is rooted in the modulation of immune responses by selectively targeting specific signaling pathways.[3] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and hematopoiesis.[4][5] The selectivity of a JAK inhibitor is a crucial determinant of its efficacy and safety profile.[6] Ritlecitinib was designed for high selectivity toward JAK3, thereby minimizing off-target effects associated with the inhibition of other JAK isoforms.[6][7]

Mechanism of Selectivity

Ritlecitinib's high selectivity for JAK3 is achieved through its unique mechanism of irreversible, covalent binding.[1] It targets a specific cysteine residue (Cys-909) located in the ATP-binding site of the JAK3 catalytic domain.[7] This interaction blocks the enzyme's activity. Other JAK family members (JAK1, JAK2, TYK2) possess a serine residue at the equivalent position, which prevents the covalent binding of Ritlecitinib, thus conferring its high degree of selectivity.[1][7] This irreversible inhibition of JAK3 and members of the TEC kinase family (which also have a corresponding cysteine) leads to the downstream blockade of cytokine signaling and T-cell cytolytic activity.[1][8]

Quantitative Selectivity Profile

The selectivity of Ritlecitinib has been quantified using in vitro biochemical assays to determine its half-maximal inhibitory concentration (IC50) against each JAK isoform. The data clearly demonstrates a potent and selective inhibition of JAK3 over other family members.

| Kinase Target | IC50 (nM) | Selectivity over JAK3 |

| JAK3 | 33.1 | 1x |

| JAK1 | >10,000 | >302x |

| JAK2 | >10,000 | >302x |

| TYK2 | >10,000 | >302x |

| Data sourced from in vitro kinase assays.[1] |

Another source reports an IC50 for JAK3 of 144.8 nM.[9][10] The variance may be attributable to different assay conditions. However, both values confirm high selectivity over other JAK isoforms.

Signaling Pathway Inhibition

JAK3 functions by pairing with JAK1 to mediate signaling for cytokines that utilize the common gamma chain (γc) receptor subunit.[4] This includes key interleukins such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte development, activation, and survival.[1] By inhibiting JAK3, Ritlecitinib effectively blocks the signaling cascade initiated by these cytokines, leading to the inhibition of STAT protein phosphorylation (pSTAT) and subsequent downstream effects on immune cell function.[2][8]

Experimental Protocols

The determination of Ritlecitinib's selectivity and functional inhibition involves both biochemical and cell-based assays. A common method is the cellular assay measuring the inhibition of cytokine-induced STAT phosphorylation.

Protocol: IL-15-Induced pSTAT5 Inhibition Assay in Human Whole Blood

-

Objective: To measure the functional inhibition of the JAK1/JAK3 signaling pathway by Ritlecitinib in a cellular context.

-

Materials:

-

Freshly collected human whole blood from healthy donors.

-

This compound stock solution, serially diluted to desired concentrations.

-

Recombinant human Interleukin-15 (IL-15) as the stimulant.

-

Phosphate-buffered saline (PBS).

-

Fixation and permeabilization buffers for flow cytometry.

-

Fluorescently-labeled antibody against phosphorylated STAT5 (pSTAT5).

-

-

Methodology:

-

Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of Ritlecitinib or a vehicle control for a specified period (e.g., 60 minutes) at 37°C.

-

Cytokine Stimulation: Samples are then stimulated with a pre-determined concentration of IL-15 to activate the JAK1/JAK3 pathway. A negative control sample remains unstimulated. Incubation continues for a short duration (e.g., 15 minutes) at 37°C.

-

Cell Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are immediately fixed to preserve the phosphorylation state of intracellular proteins.

-

Permeabilization and Staining: Cells are permeabilized to allow intracellular access for the anti-pSTAT5 antibody. The fluorescently-labeled antibody is added, and samples are incubated.

-

Flow Cytometry Analysis: The level of pSTAT5 in specific cell populations (e.g., lymphocytes) is quantified using a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the amount of pSTAT5.

-

Data Analysis: The percentage of inhibition of pSTAT5 is calculated for each Ritlecitinib concentration relative to the vehicle-treated, IL-15-stimulated control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[11]

-

Conclusion

This compound demonstrates a highly selective and potent inhibitory profile against JAK3. This selectivity is structurally driven by an irreversible covalent bond with a unique cysteine residue (Cys-909) in JAK3, a feature absent in other JAK isoforms.[1][7] Quantitative in vitro data confirms its minimal activity against JAK1, JAK2, and TYK2, which is advantageous for reducing potential side effects associated with broader JAK inhibition, such as those related to JAK2's role in hematopoiesis.[1][4][6] The functional consequence of this selectivity is the targeted disruption of signaling pathways for common gamma chain cytokines, which are integral to the pathobiology of certain autoimmune diseases. This focused mechanism of action underscores its targeted therapeutic potential.

References

- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 3. Unraveling Ritlecitinib: an in-depth analysis of JAK3 inhibitor for the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R,5S)-Ritlecitinib's Inhibition of TEC Family Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-Ritlecitinib is a novel, orally bioavailable small molecule that functions as a dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] Its unique mechanism of irreversible covalent inhibition provides high selectivity and durable target engagement, making it a promising therapeutic agent for various autoimmune and inflammatory diseases.[1][3] This technical guide provides an in-depth overview of the inhibitory activity of ritlecitinib against TEC family kinases, including quantitative data, detailed experimental methodologies, and visualization of the relevant signaling pathways. Ritlecitinib has received approval for the treatment of severe alopecia areata.[1][4]

Mechanism of Action

Ritlecitinib acts as an irreversible covalent inhibitor of both JAK3 and the TEC family of kinases.[1][4] This targeted inhibition is achieved through the formation of a covalent bond with a non-catalytic cysteine residue present in the ATP-binding site of these kinases.[1] This irreversible binding leads to sustained inhibition of kinase activity. The selectivity for JAK3 and TEC kinases over other JAK family members is attributed to the presence of this specific cysteine residue, which is replaced by a serine in other JAK isoforms.[1]

Quantitative Inhibition Data

The inhibitory potency of ritlecitinib against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for JAK3 and members of the TEC kinase family.

| Kinase Target | IC50 (nM) |

| TEC Family Kinases | |

| TEC | 403[1] |

| BTK (Bruton's tyrosine kinase) | 404[1] |

| ITK (IL-2-inducible T-cell kinase) | 395[1] |

| BMX (Bone marrow tyrosine kinase on chromosome X) | 666[1] |

| RLK/TXK (Resting lymphocyte kinase) | 155[1] |

| JAK Family Kinases | |

| JAK3 | 33.1[1] |

| JAK1 | >10,000[1] |

| JAK2 | >10,000[1] |

| TYK2 | >10,000[1] |

Experimental Protocols

This section details the methodologies used to characterize the inhibitory activity of ritlecitinib.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

-

Materials:

-

Recombinant human TEC family kinases (e.g., TEC, BTK, ITK)

-

Substrate: Poly(Glu, Tyr) 4:1

-

ATP

-

Ritlecitinib (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

-

-

Protocol:

-

Prepare a 2.5X solution of each kinase in Kinase Buffer.

-

Prepare a 2.5X ATP/Substrate mix in Kinase Buffer.

-

Dispense 2 µL of serially diluted ritlecitinib or vehicle (DMSO) into the wells of a 384-well plate.

-

Add 2 µL of the 2.5X kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the 2.5X ATP/Substrate mix to each well.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Target Occupancy Assay (Mass Spectrometry)

This method directly measures the covalent binding of ritlecitinib to its target kinases in a cellular context.

-

Materials:

-

Cell line expressing the target TEC family kinase (e.g., human peripheral blood mononuclear cells (PBMCs))

-

Ritlecitinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Trypsin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

-

Protocol:

-

Treat cells with varying concentrations of ritlecitinib or vehicle for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Perform a tryptic digest of the protein lysates.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify and quantify the peptide containing the target cysteine residue in both its unmodified form and the ritlecitinib-adducted form.

-

Calculate the percentage of target occupancy as the ratio of the ritlecitinib-adducted peptide to the sum of the adducted and unmodified peptides.

-

Cellular Functional Assays

This assay assesses the ability of ritlecitinib to inhibit the phosphorylation of STAT5, a key downstream signaling molecule in the JAK3/STAT pathway, which is activated by cytokines like IL-2 whose signaling is dependent on TEC kinases in T-cells.

-

Materials:

-

Human PBMCs or a T-cell line (e.g., Jurkat)

-

Ritlecitinib

-

IL-2 or anti-CD3/CD28 antibodies for stimulation

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-phospho-STAT5 (pY694) antibody (e.g., clone 47) and anti-CD4/CD8 antibodies

-

Flow cytometer

-

-

Protocol:

-

Pre-incubate cells with serially diluted ritlecitinib or vehicle for 1-2 hours.

-

Stimulate the cells with IL-2 or anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol).

-

Stain the cells with fluorescently labeled antibodies against pSTAT5 and T-cell surface markers (CD4, CD8).

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of pSTAT5 in the gated T-cell populations to determine the extent of inhibition.

-

This assay measures the inhibition of B-cell activation by assessing the expression of the early activation marker CD69 following BCR stimulation.

-

Materials:

-

Human PBMCs or a B-cell line (e.g., Ramos)

-

Ritlecitinib

-

Anti-IgM or anti-IgD antibodies for BCR stimulation

-

Fluorescently labeled anti-CD69 antibody (e.g., clone FN50) and anti-CD19 antibody

-

Flow cytometer

-

-

Protocol:

-

Pre-incubate cells with serially diluted ritlecitinib or vehicle for 1-2 hours.

-

Stimulate the cells with anti-IgM or anti-IgD antibodies for 18-24 hours at 37°C.

-

Stain the cells with fluorescently labeled antibodies against CD69 and the B-cell marker CD19.

-

Acquire data on a flow cytometer.

-

Analyze the percentage of CD69-positive cells within the CD19-positive B-cell population to determine the level of inhibition.

-

Signaling Pathways and Mechanism of Inhibition

Ritlecitinib's therapeutic effects are mediated through its inhibition of key signaling pathways in immune cells.

T-Cell Receptor (TCR) Signaling

TEC family kinases, particularly ITK, are crucial components of the TCR signaling cascade. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). PLCγ1 activation leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate downstream pathways leading to T-cell activation, proliferation, and cytokine production. Ritlecitinib, by irreversibly inhibiting ITK, blocks this critical signaling node, thereby dampening T-cell-mediated immune responses.

Caption: Ritlecitinib blocks TCR signaling by inhibiting ITK.

B-Cell Receptor (BCR) Signaling

In B-cells, Bruton's tyrosine kinase (BTK), another member of the TEC family, plays a pivotal role in BCR signaling. Following antigen binding to the BCR, BTK is activated and is essential for the subsequent activation of PLCγ2. This leads to downstream signaling events that are critical for B-cell proliferation, differentiation, and antibody production. Ritlecitinib's irreversible inhibition of BTK disrupts this pathway, thereby modulating B-cell responses.

Caption: Ritlecitinib disrupts BCR signaling by inhibiting BTK.

Experimental Workflow for Cellular Functional Assays

The following diagram illustrates the general workflow for assessing the functional consequences of TEC kinase inhibition by ritlecitinib in primary immune cells or cell lines.

Caption: Workflow for cellular functional assays.

Conclusion

This compound is a potent and selective dual inhibitor of JAK3 and TEC family kinases. Its irreversible covalent mechanism of action provides durable target inhibition, leading to the modulation of key immune signaling pathways. The data and methodologies presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the full range of its cellular effects will continue to elucidate its therapeutic potential in a variety of disease contexts.

References

(2R,5S)-Ritlecitinib: A Deep Dive into Preclinical Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-Ritlecitinib, a novel covalent kinase inhibitor, is at the forefront of therapeutic advancements for certain autoimmune disorders. By irreversibly targeting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, ritlecitinib modulates downstream signaling pathways integral to the inflammatory process. A thorough understanding of its pharmacokinetic (PK) profile and oral bioavailability in preclinical models is paramount for its translation into clinical applications. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ritlecitinib, detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics in key animal models.

Core Pharmacokinetic Parameters

The preclinical development of ritlecitinib involved extensive characterization of its pharmacokinetic properties in various animal models, primarily mice, rats, and dogs. These studies are crucial for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.

Data Summary

The following tables summarize the key single-dose oral pharmacokinetic parameters of this compound in mice, rats, and dogs.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Ritlecitinib in Preclinical Models

| Parameter | Mouse | Rat | Dog |

| Oral Bioavailability (F%) | 61.3% | 85.4% | 100% |

| Clearance (CL) (mL/min/kg) | 45.2 | 68.7 | 13.4 |

| Volume of Distribution (Vd) (L/kg) | 0.839 | 1.41 | 1.07 |

| Cmax (ng/mL) | Data not available | 48700 (unbound, Day 7 of 200 mg/kg/day) | Data not available |

| Tmax (hr) | Data not available | 0.42 ± 0.33 (Day 7 of 200 mg/kg/day) | Data not available |

| AUC (hr*ng/mL) | Data not available | 81700 (unbound, AUC24, Day 7 of 200 mg/kg/day) | Data not available |

| Half-life (t1/2) (hr) | Data not available | Data not available | Data not available |

Source: FDA Multi-disciplinary Review

Experimental Protocols

While specific, detailed protocols from the original preclinical studies are often proprietary, this section outlines the general methodologies typically employed in such pharmacokinetic assessments.

Typical In-Vivo Pharmacokinetic Study Design

A standard preclinical pharmacokinetic study for an orally administered compound like ritlecitinib involves the following key steps:

-

Animal Models: Healthy, adult male and female animals of the selected species (e.g., CD-1 mice, Sprague-Dawley rats, Beagle dogs) are used. Animals are typically fasted overnight before drug administration.

-

Drug Formulation and Administration: Ritlecitinib is formulated in a suitable vehicle (e.g., a solution or suspension) for oral gavage. A single dose is administered at a predetermined concentration. For intravenous administration, the drug is typically dissolved in a biocompatible solvent and administered via a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).

-

Blood Sampling: Serial blood samples are collected at predefined time points post-dosing. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation and Bioanalysis: Plasma is separated from the blood samples by centrifugation. The concentration of ritlecitinib in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters listed in Table 1.

Mandatory Visualizations

Ritlecitinib's Mechanism of Action: JAK3/TEC Signaling Pathway

Ritlecitinib exerts its therapeutic effect by inhibiting the JAK3 and TEC family kinase signaling pathways, which are crucial for the function of various immune cells. The following diagram illustrates this mechanism.

Caption: Ritlecitinib inhibits JAK3 and TEC family kinases, blocking downstream signaling pathways.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound.

(2R,5S)-Ritlecitinib: A Technical Guide to its Role in Blocking Cytokine-Induced STAT Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R,5S)-Ritlecitinib, commercially known as LITFULO®, is a first-in-class, orally bioavailable small molecule that acts as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of ritlecitinib, with a specific focus on its role in the blockade of cytokine-induced Signal Transducer and Activator of Transcription (STAT) phosphorylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the signaling pathways affected by ritlecitinib, quantitative data on its inhibitory activity, and detailed experimental methodologies.

Introduction to Ritlecitinib's Dual Kinase Inhibition

Ritlecitinib's unique mechanism of action stems from its ability to covalently bind to a conserved cysteine residue (Cys-909 in JAK3) within the ATP-binding site of its target kinases.[3] This irreversible binding leads to high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2), where the equivalent residue is a serine.[4][5] In addition to JAK3, several members of the TEC family of kinases, which also possess a cysteine at the analogous position, are inhibited by ritlecitinib.[3][4] This dual inhibition of JAK3 and TEC family kinases underpins its therapeutic effects in autoimmune diseases such as alopecia areata.[1][4]

The JAK-STAT Signaling Pathway and Ritlecitinib's Point of Intervention

The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. JAK3 is predominantly expressed in hematopoietic cells and is crucial for signaling mediated by cytokines that utilize the common gamma chain (γc) receptor subunit.[5] These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5]

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

Ritlecitinib intervenes at a critical juncture in this pathway by inhibiting the kinase activity of JAK3. This blockade prevents the phosphorylation and subsequent activation of downstream STAT proteins, thereby abrogating the signaling cascade initiated by γc-cytokines.

Inhibition of TEC Family Kinases

In addition to its effects on the JAK-STAT pathway, ritlecitinib also inhibits members of the TEC family of non-receptor tyrosine kinases, including BTK, ITK, TEC, BMX, and TXK. These kinases are crucial for signaling downstream of various immune receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[4] The inhibition of TEC kinases by ritlecitinib is thought to contribute to its immunomodulatory effects by impacting the function of B-cells, T-cells, and other immune cells.

Quantitative Analysis of Ritlecitinib's Inhibitory Activity

The potency of ritlecitinib has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of ritlecitinib against its target kinases and its functional impact on cytokine-induced STAT phosphorylation.

Table 1: Ritlecitinib IC50 Values for Target Kinases

| Kinase | IC50 (nM) |

| JAK3 | 33.1 |

| JAK1 | >10,000 |

| JAK2 | >10,000 |

| TYK2 | >10,000 |

| BTK | 404 |

| ITK | 395 |

| TEC | 403 |

| BMX | 666 |

| RLK (TXK) | 155 |

Data sourced from a study evaluating ritlecitinib's kinase inhibition profile.[4]

Table 2: Ritlecitinib IC50 Values for Cytokine-Induced STAT Phosphorylation in Human Whole Blood

| Cytokine | Phosphorylated STAT | IC50 (nM) |

| IL-2 | STAT5 | 244 |

| IL-4 | STAT5 | 340 |

| IL-7 | STAT5 | 407 |

| IL-15 | STAT5 | 266 |

| IL-21 | STAT3 | 355 |

Data from a study assessing ritlecitinib's inhibition of cytokine-induced STAT phosphorylation.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the inhibitory effects of ritlecitinib on cytokine-induced STAT phosphorylation.

Whole Blood Phospho-STAT Flow Cytometry Assay

This assay is designed to measure the inhibition of cytokine-induced STAT phosphorylation by ritlecitinib in a physiologically relevant environment.

Objective: To determine the concentration-dependent inhibition of IL-15-induced STAT5 phosphorylation by ritlecitinib in human whole blood.

Materials:

-

Freshly collected human whole blood from healthy donors.

-

This compound stock solution.

-

Recombinant human IL-15.

-

Phosflow Lyse/Fix Buffer.

-

Perm Buffer III.

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and phosphorylated STAT5 (pSTAT5).

-

Flow cytometer.

Procedure:

-

Compound Incubation: Aliquots of fresh human whole blood are pre-incubated with a concentration range of ritlecitinib or vehicle control for a specified period (e.g., 1 hour) at 37°C.

-

Cytokine Stimulation: Following the pre-incubation, cells are stimulated with a predetermined optimal concentration of recombinant human IL-15 for a short duration (e.g., 15 minutes) at 37°C to induce STAT5 phosphorylation. An unstimulated control is included.

-

Fixation and Lysis: The stimulation is terminated by the addition of Phosflow Lyse/Fix Buffer to lyse red blood cells and fix the leukocytes. The samples are incubated at 37°C for 10-15 minutes.

-

Permeabilization: The fixed cells are washed and then permeabilized by the addition of ice-cold Perm Buffer III, followed by incubation on ice for 30 minutes. This step is crucial for allowing intracellular access of the pSTAT5 antibody.

-

Staining: After washing to remove the permeabilization buffer, the cells are stained with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT5. Staining is typically performed for 30-60 minutes at room temperature in the dark.

-

Flow Cytometric Analysis: Stained cells are acquired on a flow cytometer. Lymphocyte populations are identified based on their forward and side scatter properties and further sub-gated based on cell surface marker expression (e.g., CD3+ T cells). The median fluorescence intensity (MFI) of the pSTAT5 signal within the target cell population is quantified.

-

Data Analysis: The percentage of inhibition of STAT5 phosphorylation is calculated for each ritlecitinib concentration relative to the vehicle-treated, cytokine-stimulated control. IC50 curves are generated using non-linear regression analysis.

Conclusion

This compound is a potent and selective dual inhibitor of JAK3 and TEC family kinases. Its primary mechanism of action in blocking cytokine signaling involves the inhibition of JAK3, which effectively prevents the phosphorylation of STAT proteins downstream of γc-family cytokines. This targeted approach offers a promising therapeutic strategy for the treatment of autoimmune diseases driven by the dysregulation of these signaling pathways. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this novel therapeutic agent.

References

- 1. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of PF-06651600 (Ritlecitinib)

An In-depth Technical Guide to the Discovery and Development of PF-06651600 (Ritlecitinib)

Introduction

Ritlecitinib, marketed as LITFULO™, is a first-in-class, orally administered kinase inhibitor developed by Pfizer.[1][2] It represents a significant advancement in the treatment of severe alopecia areata, an autoimmune disease characterized by substantial hair loss.[1][3] Ritlecitinib's development was driven by a strategic approach to selectively target key inflammatory pathways while minimizing off-target effects.[2] It received its first FDA approval on June 23, 2023, for use in adults and adolescents 12 years and older with severe alopecia areata.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of Ritlecitinib (PF-06651600).

Discovery and Rationale for Target Selection

The development of Ritlecitinib was founded on the understanding that the Janus kinase (JAK) signaling pathways are crucial in the pathogenesis of many autoimmune and inflammatory diseases.[4][5] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade for numerous cytokines and growth factors that drive immune-mediated conditions.[4][6]

In alopecia areata, cytotoxic T cells (specifically CD8+ NKG2D+ T cells) attack hair follicles, leading to hair loss. This process is mediated by cytokines like interferon-gamma (IFN-γ) and interleukin-15 (IL-15), which signal through the JAK/STAT pathway.[6] Therefore, inhibiting JAKs was identified as a promising therapeutic strategy.[6]

The key innovation in the discovery of Ritlecitinib was the development of an inhibitor with high selectivity for JAK3.[7] Unlike other JAK isoforms, JAK3 is primarily expressed in hematopoietic cells and plays a critical role in lymphocyte development and function. High selectivity is achieved through the irreversible, covalent binding of Ritlecitinib to a unique cysteine residue (Cys-909) within the ATP-binding site of the JAK3 catalytic domain.[1][7][8] This residue is a serine in other JAK isoforms (JAK1, JAK2, TYK2), which confers a significant selectivity advantage.[1][7]

Furthermore, screening revealed that other kinases with a cysteine at the equivalent position could also be inhibited.[7] Notably, five of these belong to the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family, which are also involved in immune cell signaling, including T cell and B cell receptor signaling.[1][7] This dual inhibition of JAK3 and the TEC kinase family was hypothesized to provide a more beneficial and targeted immunomodulatory profile for treating diseases like alopecia areata.[7][8]

Mechanism of Action

Ritlecitinib is a kinase inhibitor that irreversibly blocks the adenosine triphosphate (ATP) binding site of both JAK3 and the TEC family of kinases.[9][10][11]

-

JAK3 Inhibition : By inhibiting JAK3, Ritlecitinib blocks the signaling of common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[12][13] This, in turn, inhibits the cytokine-induced STAT phosphorylation that is dependent on JAK3 receptors, thereby modulating the activity of immune cells like T lymphocytes and Natural Killer (NK) cells.[6][9]

-

TEC Kinase Family Inhibition : Ritlecitinib also inhibits TEC family members, including ITK, BTK, BMX, RLK, and TEC itself.[1][7] This action interferes with the signaling of immune receptors such as the T cell receptor (TCR) and B cell receptor (BCR), further dampening the immune response.[1] The inhibition of TEC kinases is believed to be the primary driver for reducing the cytolytic function of CD8+ T cells and NK cells.[7][8]

This dual mechanism allows Ritlecitinib to effectively target the autoimmune processes underlying alopecia areata while sparing the broader, non-selective JAK inhibition that could lead to more significant side effects.[2][14]

Preclinical Development

In Vitro Kinase Profiling

Ritlecitinib was engineered for high selectivity. In vitro assays demonstrated potent, irreversible inhibition of JAK3 and measurable inhibition of TEC family kinases, with significantly lower affinity for other JAK isoforms.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay The inhibitory activity of Ritlecitinib was typically determined using biochemical assays. For example, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay could be employed.

-

Reagents : Recombinant human kinase enzymes (JAK1, JAK2, JAK3, TYK2, TEC family), appropriate peptide substrate, ATP, and Ritlecitinib at various concentrations.

-

Procedure : The kinase, substrate, and Ritlecitinib are incubated together to allow for binding. The reaction is initiated by the addition of ATP.

-

Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from dose-response curves. Assays were conducted at specified ATP concentrations, often near the Michaelis constant (Km) for each enzyme, to provide a standardized measure of potency.[15]

| Target Kinase | IC50 (nM) | Selectivity vs. JAK3 |

| JAK3 | 33.1 | 1x |

| JAK1 | >10,000 | >302x |

| JAK2 | >10,000 | >302x |

| TYK2 | >10,000 | >302x |

| RLK (TXK) | 155 | 4.7x |

| ITK | 395 | 11.9x |

| TEC | 403 | 12.2x |

| BTK | 404 | 12.2x |

| BMX | 666 | 20.1x |

| Source: Data compiled from multiple sources.[1][16] |

Cell-Based Assays

In cellular settings, Ritlecitinib demonstrated the ability to inhibit cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors, confirming its mechanism of action within a biological system.[9][11]

Experimental Protocol: STAT Phosphorylation Assay

-

Cell Culture : Immune cells (e.g., human T cells or NK cells) are cultured.

-

Treatment : Cells are pre-incubated with varying concentrations of Ritlecitinib or a vehicle control.

-

Stimulation : Cells are then stimulated with a JAK3-dependent cytokine (e.g., IL-2 or IL-15) to induce STAT phosphorylation.

-

Analysis : After stimulation, cells are lysed, and the levels of phosphorylated STAT (pSTAT) are measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies. The results demonstrate the dose-dependent inhibition of the signaling pathway by Ritlecitinib.

In Vivo Studies

Preclinical in vivo studies in animal models of inflammatory diseases demonstrated the anti-inflammatory activity of Ritlecitinib.[12] These studies were crucial for establishing the initial safety, tolerability, and pharmacokinetic profile before moving into human trials. The development program included repeat-dose toxicity studies, genetic toxicity studies, and carcinogenicity studies.[17]

Clinical Development

Ritlecitinib underwent a robust clinical development program for several autoimmune conditions, including rheumatoid arthritis, ulcerative colitis, and vitiligo, but its primary success and first approval were for alopecia areata.[2][18][19]

Pharmacokinetics in Humans

Ritlecitinib is administered orally and exhibits rapid absorption.[9][18] Its pharmacokinetic profile was characterized in multiple Phase 1, 2, and 3 studies.[18]

| Parameter | Value |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour |

| Terminal Half-Life (t½) | 1.3 - 2.3 hours |

| Absolute Oral Bioavailability | ~64% |

| Plasma Protein Binding | ~14% |

| Metabolism | Multiple pathways, primarily via Glutathione S-transferase (GST) and Cytochrome P450 (CYP) enzymes (CYP3A, CYP2C8, CYP1A2, CYP2C9). No single pathway contributes >25%. |

| Excretion | ~66% in urine, ~20% in feces. ~4% excreted as unchanged drug in urine. |

| Source: Pfizer Medical Information, DrugBank Online.[6][9][11] |

Coadministration with a high-fat meal had no clinically significant impact on systemic exposure.[9][11]

Pivotal Clinical Trial: ALLEGRO Phase 2b/3

The FDA approval for alopecia areata was primarily based on the results of the ALLEGRO Phase 2b/3 trial (NCT03732807).[3][5]

Experimental Protocol: ALLEGRO Phase 2b/3 Trial Design

-

Study Design : A randomized, double-blind, placebo-controlled, multicenter trial.[20]

-

Participants : 718 patients aged 12 years and older with alopecia areata characterized by ≥50% scalp hair loss, as measured by the Severity of Alopecia Tool (SALT) score.[3]

-

Dosing Regimens : Patients were randomized to receive Ritlecitinib (e.g., 50 mg or 30 mg once daily, with or without a loading dose) or placebo for 24 weeks.[20][21]

-

Primary Endpoint : The proportion of patients achieving a SALT score of 20 or less (i.e., ≤20% scalp hair loss, indicating significant regrowth) at Week 24.[3][20]

-

Secondary Endpoints : Included assessments of eyelash and eyebrow regrowth and patient-reported outcomes.[5]

| Treatment Group (at 24 Weeks) | Patients Achieving SALT ≤20 (%) | p-value vs. Placebo |

| Ritlecitinib 50 mg | 23% | <0.0001 |

| Ritlecitinib 30 mg | 14-22% (depending on loading dose) | Significant |

| Ritlecitinib 10 mg | Not significant | - |

| Placebo | 1.6% | N/A |

| Source: Pfizer Press Release, The Lancet.[1][3][20] |

The efficacy and safety of Ritlecitinib were found to be consistent between adolescents (12-17 years) and adults.[3] Long-term data from the ALLEGRO-LT study showed sustained and improving efficacy over time.[1]

Safety and Tolerability

Across clinical trials, Ritlecitinib was generally well-tolerated.[22] The most common adverse reactions were mild to moderate in severity.

| Adverse Reaction (Incidence ≥1%) |

| Headache |

| Diarrhea |

| Acne |

| Rash |

| Urticaria |

| Folliculitis |

| Pyrexia (Fever) |

| Atopic Dermatitis |

| Dizziness |

| Increased Blood Creatine Phosphokinase |

| Herpes Zoster (Shingles) |

| Decreased Red Blood Cell Count |

| Stomatitis |

| Source: LITFULO® Prescribing Information.[10] |

The label includes warnings for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis, which are class-wide considerations for JAK inhibitors.[1][6]

Synthesis and Manufacturing

A scalable manufacturing process was developed for PF-06651600. Key advancements included replacing expensive catalysts (e.g., PtO2 with 5% Rh/C), developing a diastereomeric salt crystallization to isolate the desired enantiomer without chromatography, and establishing a high-yielding amidation step.[19][23] These process improvements increased the overall yield from 5% to 14% and enabled the production of multi-kilogram batches of the active pharmaceutical ingredient (API) to support clinical studies and commercialization.[23]

Regulatory Milestones

-

September 2018 : Granted Breakthrough Therapy designation by the U.S. FDA for the treatment of alopecia areata, based on positive Phase 2a results.[4][24]

-

June 23, 2023 : Approved by the U.S. FDA for severe alopecia areata in adults and adolescents (12+).[1][21]

-

June 26, 2023 : Approved in Japan for alopecia areata.[1]

-

September 2023 : Approved in the European Union.[19]

Conclusion

The development of Ritlecitinib (PF-06651600) exemplifies a targeted, mechanism-based approach to drug discovery. By selectively and irreversibly inhibiting JAK3 and the TEC family of kinases, it offers a novel and effective oral treatment for severe alopecia areata, an area with significant unmet medical need. Its journey from a rational design concept to a globally approved therapy was supported by rigorous preclinical characterization and a comprehensive clinical trial program that successfully demonstrated a favorable benefit-risk profile for patients 12 years of age and older.

References

- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]

- 3. pfizer.com [pfizer.com]

- 4. Pfizer Receives Breakthrough Therapy Designation from FDA for PF-06651600, an oral JAK3 Inhibitor, for the Treatment of Patients with Alopecia Areata | Pfizer [pfizer.com]

- 5. pfizer.com [pfizer.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pfizermedical.com [pfizermedical.com]

- 10. scholarsinmedicine.com [scholarsinmedicine.com]

- 11. medcentral.com [medcentral.com]

- 12. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Evolution of Ritlecitinib Population Pharmacokinetic Models During Clinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. New and Upcoming Breakthroughs in Alopecia Areata Treatment [everydayhealth.com]

- 21. Ritlecitinib for Alopecia Areata · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 22. Comprehensive Safety Exposure-Response Analysis to Support Ritlecitinib Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biospectrumasia.com [biospectrumasia.com]

Ritlecitinib: A Technical Overview of In Vitro Inhibition of JAK3 and TEC Family Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro inhibitory activity of Ritlecitinib ((2R,5S)-Ritlecitinib) against its two primary target classes: Janus kinase 3 (JAK3) and the TEC family of non-receptor tyrosine kinases. Ritlecitinib is an irreversible, covalent inhibitor that has gained significant attention for its therapeutic potential in autoimmune diseases. This document details its potency, selectivity, the experimental methods used for its characterization, and the signaling pathways it modulates.

Data Presentation: In Vitro IC50 Values

The inhibitory potency of Ritlecitinib was determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values against JAK3 and the five members of the TEC kinase family are summarized below. These values highlight the dual-activity profile of the compound.

Table 1: Ritlecitinib IC50 Values for JAK Family Kinases

| Kinase | IC50 (nM) | Assay ATP Concentration | Selectivity vs. JAK3 |

| JAK3 | 33.1 | 1 mM | - |

| JAK1 | >10,000[1] | 1 mM | >300-fold |

| JAK2 | >10,000[1] | 1 mM | >300-fold |

| TYK2 | >10,000[1] | 1 mM | >300-fold |

Table 2: Ritlecitinib IC50 Values for TEC Family Kinases

| Kinase | Other Names | IC50 (nM) |

| TXK | RLK | 155[1] |

| ITK | - | 395[1] |

| TEC | - | 403[1] |

| BTK | - | 404[1] |

| BMX | ETK | 666[1] |

Mechanism of Inhibition

Ritlecitinib functions as a targeted covalent inhibitor. Its mechanism relies on an acrylamide "warhead" that forms an irreversible covalent bond with a specific, non-catalytic cysteine residue located within the ATP-binding site of its target kinases.

The high selectivity of Ritlecitinib for JAK3 over other JAK family members is attributed to the presence of a unique cysteine residue (Cys-909) in the JAK3 active site.[2][3] In JAK1, JAK2, and TYK2, this position is occupied by a serine, which is not susceptible to the same covalent modification.[3] Conveniently for its dual-activity profile, this key cysteine residue is conserved across all five members of the TEC kinase family, allowing for their effective inhibition by Ritlecitinib.[1][3]

Experimental Protocols

The following section outlines a generalized methodology for determining the in vitro IC50 values of a covalent kinase inhibitor like Ritlecitinib, based on common practices in the field.

Biochemical Kinase Inhibition Assay (Irreversible Covalent Inhibitor)

This assay quantifies the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.

1. Reagents and Materials:

-

Kinase: Purified, recombinant human kinase (e.g., JAK3, BTK, ITK, etc.).

-

Substrate: A specific peptide or protein substrate for the kinase, often labeled with a fluorescent tag (e.g., FAM or FITC) for detection.

-

ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction. Assays are typically run at a fixed concentration, often at or near the physiological concentration of 1 mM to assess potency in a more biologically relevant context.

-

Inhibitor: Ritlecitinib, serially diluted in 100% DMSO.

-

Assay Buffer: Typically contains HEPES buffer, MgCl₂, DTT, and a surfactant like BSA or Tween-20 to maintain enzyme stability and prevent non-specific binding.

-

Stop Solution: A solution containing a chelating agent like EDTA to sequester Mg²⁺ ions and halt the kinase reaction.

-

Detection System: A microplate reader or mobility shift assay platform (e.g., Caliper LabChip) capable of quantifying the phosphorylated substrate.

2. Assay Procedure:

-

Pre-incubation (Enzyme-Inhibitor Binding): Due to the time-dependent nature of covalent inhibition, the kinase and inhibitor are typically pre-incubated together for a defined period (e.g., 30-60 minutes) at room temperature. This allows the covalent bond to form.

-

The kinase is added to wells of a microplate containing assay buffer and the serially diluted Ritlecitinib. Control wells contain DMSO without the inhibitor.

-

-

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing the substrate and ATP.

-

Kinase Reaction: The reaction is allowed to proceed for a specific duration (e.g., 60-120 minutes) at room temperature, during which the active kinase phosphorylates the substrate.

-

Reaction Termination: The reaction is stopped by adding the EDTA-containing stop solution.

-

Detection and Data Analysis: The amount of phosphorylated substrate is quantified. The percentage of inhibition is calculated relative to the uninhibited (DMSO) controls. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic curve.

Signaling Pathways and Visualizations

Ritlecitinib exerts its therapeutic effect by blocking key signaling cascades in immune cells. The following diagrams, generated using the DOT language, illustrate the targeted pathways.

JAK3 Signaling Pathway

JAK3 is essential for signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc). This pathway is critical for the proliferation, differentiation, and survival of lymphocytes.

Caption: Ritlecitinib inhibits the JAK3-STAT signaling pathway.

TEC Kinase Signaling Pathway

TEC family kinases are crucial components of signaling downstream from antigen receptors (like the B-cell and T-cell receptors) and other immune receptors. They link receptor activation to downstream effectors like PLCγ, leading to immune cell activation.

Caption: Ritlecitinib inhibits the TEC kinase signaling pathway.

Experimental Workflow: Covalent Inhibitor IC50 Assay

The logical flow for determining the potency of an irreversible inhibitor involves distinct steps to account for the time-dependent covalent modification of the target enzyme.

Caption: Workflow for a covalent kinase inhibitor IC50 assay.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay with (2R,5S)-Ritlecitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-Ritlecitinib, sold under the brand name Litfulo, is a kinase inhibitor developed for the treatment of severe alopecia areata.[1][2] It functions as an irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][3] Ritlecitinib's mechanism of action involves blocking the adenosine triphosphate (ATP) binding site of these kinases, thereby inhibiting downstream signaling pathways involved in the immune response.[1][3][4][5] Specifically, it covalently binds to a cysteine residue (Cys-909 in JAK3) present in the ATP-binding site of JAK3 and TEC family kinases.[3] This dual inhibition of JAK3 and TEC kinases modulates the signaling of various cytokines and immune receptors, making it an effective therapeutic agent for autoimmune conditions like alopecia areata.[3][6][7] In vitro kinase assays are crucial for characterizing the potency and selectivity of inhibitors like Ritlecitinib. This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against its target kinases.

Signaling Pathway Inhibition by Ritlecitinib

Ritlecitinib targets two key signaling pathways: the JAK/STAT pathway and the TEC kinase pathway. The JAK/STAT pathway is crucial for signaling by numerous cytokines that are involved in immunity and inflammation. Ritlecitinib selectively inhibits JAK3, which is primarily associated with cytokine receptors that use the common gamma chain (γc).[8] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the transcription of target genes involved in immune cell proliferation and function.[1][5]

The TEC kinase family, including BTK, ITK, TEC, BMX, and RLK, are non-receptor tyrosine kinases that play critical roles in the signaling pathways of various immune cell receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[6][9][10] By irreversibly inhibiting these kinases, Ritlecitinib disrupts downstream signaling cascades that are essential for the activation, proliferation, and function of B-cells, T-cells, and other immune cells.[6][11]

References

- 1. scholarsinmedicine.com [scholarsinmedicine.com]

- 2. Ritlecitinib - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pfizermedical.com [pfizermedical.com]

- 5. medcentral.com [medcentral.com]

- 6. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Tec family of protein-tyrosine kinases: an overview of their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tec Kinases [sigmaaldrich.com]

- 11. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (2R,5S)-Ritlecitinib Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-Ritlecitinib is a potent and irreversible kinase inhibitor with high selectivity for Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3][4] Its mechanism of action involves blocking the adenosine triphosphate (ATP) binding site of these kinases, which are crucial components of intracellular signaling pathways that regulate immune cell function.[1][4] Specifically, Ritlecitinib's dual activity inhibits cytokine signaling mediated by JAK3-dependent receptors and the signaling of immune receptors dependent on TEC kinase family members.[1][5] This targeted inhibition modulates the inflammatory responses implicated in autoimmune diseases, and Ritlecitinib is approved for the treatment of severe alopecia areata.[1][3]

These application notes provide detailed protocols for cell-based assays to quantify the activity of Ritlecitinib, offering researchers the tools to investigate its pharmacological effects in a cellular context. The described assays are essential for mechanism-of-action studies, drug screening, and profiling of Ritlecitinib and other JAK3/TEC kinase inhibitors.

Signaling Pathways Targeted by Ritlecitinib

Ritlecitinib's therapeutic effects stem from its ability to interfere with specific signaling cascades within immune cells.

JAK3/STAT Signaling Pathway: JAK3 is predominantly expressed in lymphoid cells and plays a critical role in signaling from common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6] Upon cytokine binding, receptor-associated JAKs activate each other and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[8] By irreversibly binding to JAK3, Ritlecitinib prevents the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting the downstream effects of these crucial cytokines.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. litfulo.pfizerpro.com [litfulo.pfizerpro.com]

- 3. naaf.org [naaf.org]

- 4. pfizermedical.com [pfizermedical.com]

- 5. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Ritlecitinib in Plasma

Audience: Researchers, scientists, and drug development professionals.